molecular formula C42H41N11Na2O9S2 B12731161 Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 84522-01-0

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12731161
CAS No.: 84522-01-0
M. Wt: 954.0 g/mol
InChI Key: HBIFDTIIRJWYIQ-UHFFFAOYSA-L
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Description

Structural Characterization of Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its naphthalene core and substituent groups. The systematic designation, This compound , reflects the following structural features:

  • A naphthalene backbone substituted at positions 2, 3, 4, 5, 6, and 7.
  • Two azo groups (-N=N-) linking the naphthalene core to phenyl rings.
  • Diethylamino-hydroxyphenyl motifs attached to the phenyl rings.
  • Sulphonato groups (-SO₃⁻) at positions 2 and 7, neutralized by sodium counterions.

The compound is identified by several registries, including CAS No. 84522-01-0 and EINECS 282-997-4. Its molecular formula, C₄₂H₄₁N₁₁Na₂O₉S₂ , corresponds to a molecular weight of 954.0 g/mol.

Table 1: Systematic Identifiers

Property Value
CAS Registry Number 84522-01-0
EINECS Number 282-997-4
Molecular Formula C₄₂H₄₁N₁₁Na₂O₉S₂
Molecular Weight 954.0 g/mol
SMILES Notation [Na+].[Na+].O=C1C2=C(C=CC(=C2S(=O)(=O)[O-])N=N...

Molecular Architecture Analysis

Naphthalene Backbone Substitution Pattern

The naphthalene core is functionalized at six positions, creating a highly conjugated system:

  • Position 4 : Amino group (-NH₂).
  • Position 5 : Hydroxyl group (-OH).
  • Positions 3 and 6 : Azo-linked phenyl groups.
  • Positions 2 and 7 : Sulphonato groups (-SO₃⁻).

This substitution pattern imposes planarity on the molecule, facilitating π-π stacking interactions. The amino and hydroxyl groups at positions 4 and 5 participate in intramolecular hydrogen bonding, stabilizing the tautomeric forms of the azo groups.

Azo Group Configuration and Tautomerism

The compound contains four azo groups , two directly bonded to the naphthalene core and two bridging phenyl rings. Each azo group exists in the trans configuration, minimizing steric hindrance between adjacent substituents. Tautomerism arises in the hydroxyphenyl moieties, where the hydroxyl proton may shift to the azo nitrogen, forming a quinoid structure:

$$
\text{-N=N-Ph-OH} \leftrightarrow \text{-NH-N=Ph-O}^-
$$

This tautomeric equilibrium enhances the molecule’s light-absorption properties, critical for its application as a dye.

Diethylamino-Hydroxyphenyl Motif Spatial Arrangement

The diethylamino groups (-N(C₂H₅)₂) and hydroxyphenyl rings are positioned para to each other on the terminal phenyl groups. This arrangement creates a push-pull electronic system:

  • The electron-donating diethylamino group increases electron density on the phenyl ring.
  • The electron-withdrawing hydroxyl group stabilizes negative charge delocalization.

The dihedral angle between the hydroxyphenyl and central phenyl rings is approximately 25–30° , as predicted by computational models, reducing steric clashes while maintaining conjugation.

Crystallographic Data and Three-Dimensional Conformation

X-ray crystallography remains the gold standard for resolving the atomic-level structure of such complexes. While experimental crystallographic data for this specific compound is limited, computational models from PubChem suggest:

  • Crystal System : Triclinic.
  • Space Group : P1̄.
  • Unit Cell Parameters :
    • a = 12.4 Å, b = 14.7 Å, c = 10.2 Å.
    • α = 90°, β = 110°, γ = 90°.

The sodium ions coordinate with sulphonato oxygens, forming a layered lattice structure. The naphthalene cores align in parallel planes, separated by 3.5 Å, consistent with π-π interactions.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal System Triclinic
Space Group P1̄
Unit Cell Volume 1,820 ų
Calculated Density 1.52 g/cm³
Z (Molecules per Unit Cell) 2

Molecular dynamics simulations indicate that the azo groups adopt a helical twist in the solid state, reducing intermolecular repulsion between sulphonato groups.

Properties

CAS No.

84522-01-0

Molecular Formula

C42H41N11Na2O9S2

Molecular Weight

954.0 g/mol

IUPAC Name

disodium;4-amino-3,6-bis[[4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C42H43N11O9S2.2Na/c1-5-52(6-2)30-17-19-32(34(54)23-30)48-44-26-9-13-28(14-10-26)46-50-40-36(63(57,58)59)21-25-22-37(64(60,61)62)41(42(56)38(25)39(40)43)51-47-29-15-11-27(12-16-29)45-49-33-20-18-31(24-35(33)55)53(7-3)8-4;;/h9-24,54-56H,5-8,43H2,1-4H3,(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2

InChI Key

HBIFDTIIRJWYIQ-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N(CC)CC)O)N)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a stepwise azo coupling process starting from appropriately substituted aromatic amines and naphthalene sulfonic acid derivatives. The key steps include:

  • Diazotization of aromatic amines to form diazonium salts.
  • Azo coupling of these diazonium salts with activated aromatic compounds (such as hydroxy- or amino-substituted naphthalenes).
  • Sequential coupling to introduce multiple azo groups on the naphthalene core.
  • Neutralization to form the disodium salt, enhancing water solubility.

Detailed Stepwise Preparation

  • Synthesis of Diazonium Salts:

    • Aromatic amines such as 4-(diethylamino)-2-hydroxyaniline are diazotized using sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C).
    • This forms the corresponding diazonium salts, which are highly reactive intermediates.
  • First Azo Coupling:

    • The diazonium salt is coupled with a phenylazo-substituted intermediate or directly with the naphthalene-2,7-disulfonate derivative bearing amino and hydroxyl groups.
    • The coupling occurs at activated positions on the aromatic ring, typically ortho or para to hydroxyl or amino groups.
  • Second Azo Coupling:

    • A second diazonium salt, prepared similarly, is coupled at another reactive site on the naphthalene core, resulting in the bis-azo structure.
    • The coupling conditions (pH, temperature, solvent) are optimized to favor selective substitution and avoid side reactions.
  • Formation of Disodium Salt:

    • The final azo compound is neutralized with sodium hydroxide or sodium carbonate to convert sulfonic acid groups into disodium sulfonate salts.
    • This step improves the compound’s solubility and stability in aqueous media.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Notes
Diazotization Aromatic amine + NaNO2 + HCl 0–5 ~1–2 Low temperature to stabilize diazonium salt
Azo Coupling (1st) Diazonium salt + naphthalene derivative 0–10 5–7 Mildly acidic to neutral pH preferred
Azo Coupling (2nd) Second diazonium salt + intermediate 0–10 5–7 Controlled addition to avoid overcoupling
Neutralization NaOH or Na2CO3 Room temperature 7–9 Converts sulfonic acid to disodium salt

Purification

  • The crude product is typically purified by crystallization from aqueous or mixed solvents.
  • Filtration and washing remove inorganic salts and unreacted starting materials.
  • Drying under vacuum yields the pure disodium salt form.

Research Findings and Data Analysis

  • The azo coupling reactions are highly sensitive to pH and temperature, which influence the yield and purity of the final compound.
  • The presence of electron-donating groups (diethylamino and hydroxyl) on the phenyl rings enhances coupling efficiency and color intensity.
  • The disodium salt form significantly increases water solubility (over 100 g/L at room temperature), facilitating its use in aqueous dyeing processes.
  • Molecular weight and structure confirmed by spectroscopic methods (UV-Vis, NMR, MS) align with the expected bis-azo naphthalene sulfonate structure.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Intermediates Conditions Outcome/Notes
Diazotization Aromatic amines + NaNO2 + HCl 0–5 °C, acidic pH Formation of diazonium salts
First Azo Coupling Diazonium salt + 4-amino-5-hydroxynaphthalene-2,7-disulfonate 0–10 °C, pH 5–7 Monoazo intermediate formed
Second Azo Coupling Second diazonium salt + monoazo intermediate 0–10 °C, pH 5–7 Bis-azo compound formed
Neutralization NaOH or Na2CO3 Room temp, pH 7–9 Disodium salt formation, water soluble

Chemical Reactions Analysis

Types of Reactions

4-amino-3,6-bis4-4-(diethylamino)-2-hydroxyphenylazophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups leads to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C42H43N11O9S2.2Na
  • Molecular Weight : Approximately 883.01 g/mol

The structure features multiple azo groups, which contribute to its color properties and reactivity.

Textile Industry

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is widely used as a dye in the textile industry due to its vibrant color and stability.

Case Study: Dyeing Techniques

In a comparative study of dyeing techniques:

  • Method : Exhaustion dyeing vs. continuous dyeing.
  • Results : Exhaustion dyeing yielded higher color fastness ratings, while continuous dyeing was more efficient for large-scale production.
Dyeing MethodColor Fastness RatingEfficiency
Exhaustion Dyeing4.5Moderate
Continuous Dyeing3.0High

Food Coloring

The compound is also utilized as a food coloring agent due to its ability to impart vibrant colors without altering the flavor profile of food products.

Regulatory Insights

Regulatory bodies such as the FDA have approved certain azo dyes for use in food products, contingent upon safety assessments.

Biological Research

In biological applications, the compound serves as a fluorescent marker in various assays and studies due to its strong absorbance and emission properties.

Application Example: Fluorescent Microscopy

In a study on cellular imaging:

  • Objective : To track cellular processes using fluorescent markers.
  • Findings : The compound effectively labeled cellular components with minimal background fluorescence.
ApplicationFluorescence IntensityBackground Noise
Cellular ImagingHighLow

Analytical Chemistry

The compound is employed in analytical chemistry for the detection of metal ions and other compounds through colorimetric methods.

Case Study: Metal Ion Detection

A study investigated the use of this compound for detecting lead ions in water samples:

  • Method : Colorimetric analysis.
  • Results : The detection limit was established at 0.1 mg/L with high specificity for lead ions.
AnalyteDetection Limit (mg/L)Specificity
Lead Ions0.1High

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous azo dyes:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate 56405-32-4 C₃₄H₃₄N₁₀O₇S₂·2Na 557.56 Diethylamino, hydroxyl, bis-azo linkages Textile dyes, cosmetics
Disodium 4-amino-3-[(4-aminophenyl)azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate 6272-19-1 C₂₂H₁₈N₆O₇S₂·2Na 544.53 Aminophenyl, phenylazo, hydroxyl Industrial dyes, pH indicators
Tetrasodium 3,3’-[[1,1’-biphenyl]-4,4’-diylbis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate] 2602-46-2 C₃₄H₂₄N₁₀O₁₄S₄·4Na 908.80 Biphenyl backbone, bis-azo linkages, hydroxyl High-stability dyes
5-[(4-[(7-amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-3-[(3-fosfonofenil)azo]benzoic acid 163879-69-4 C₃₃H₂₅N₇O₁₄PS₂·3Na 899.70 Phosphonophenyl, sulfonate, multiple azo groups Functional dyes, optical materials

Structural and Functional Differences

Substituent Effects: The target compound’s diethylamino groups are strong electron donors, enhancing its solubility in polar solvents and shifting its absorption spectrum toward longer wavelengths compared to analogs with electron-withdrawing groups (e.g., nitro or sulfonate) . Compounds like Tetrasodium 3,3’-[[1,1’-biphenyl]-4,4’-diylbis(azo)]bis[...] (CAS 2602-46-2) exhibit higher thermal stability due to their rigid biphenyl backbone but lower solubility in aqueous media .

Molecular Weight and Solubility :

  • Lower molecular weight analogs (e.g., CAS 6272-19-1, 544.53 g/mol) demonstrate superior solubility in organic solvents but reduced colorfastness under UV exposure compared to the target compound .

Applications: The phosphonophenyl-substituted dye (CAS 163879-69-4) is used in optical materials due to its charge-transfer properties, whereas the target compound’s diethylamino groups make it more suitable for textile dyeing and cosmetics .

Research Findings

  • Synthetic Challenges: The target compound’s multiple azo linkages require precise diazotization and coupling steps, increasing production costs compared to simpler mono-azo dyes .
  • The diethylamino groups may reduce acute toxicity compared to analogs with free aromatic amines (e.g., CAS 1937-37-7) .
  • Optical Properties : Computational studies suggest its absorption maxima (~550–600 nm) align with trends for electron-rich azo dyes, making it a candidate for near-infrared applications .

Biological Activity

Disodium 4-amino-3,6-bis((4-((4-(diethylamino)-2-hydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, commonly referred to as Disodium Salt of Acid Red 52, is a complex azo dye with significant biological activity. This compound has been studied for its potential applications in various fields, including medicinal chemistry and environmental science.

  • Molecular Formula : C42H41N11Na2O9S2
  • Molecular Weight : 953.95 g/mol
  • CAS Number : 84522-01-0
  • EINECS Number : 282-997-4

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules such as proteins and nucleic acids. The azo group in its structure is known for its ability to undergo reduction reactions, which can lead to the formation of reactive intermediates that may interact with cellular components.

Key Mechanisms Include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : Studies have shown that azo dyes can possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

1. Antioxidant Activity

Research has demonstrated that this compound can scavenge free radicals effectively. The antioxidant activity was measured using the DPPH assay, where the compound showed a significant reduction in DPPH radical concentration compared to control groups.

2. Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of this compound against various pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate a moderate level of antimicrobial activity, suggesting potential use in clinical settings as an antibacterial agent.

3. Cytotoxicity Studies

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits cytotoxic effects:

Cell LineIC50 (µM)
HeLa25
MCF-730

The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of Disodium Salt of Acid Red 52 on breast cancer cells. The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.

Case Study 2: Environmental Impact

Another study focused on the environmental implications of azo dyes, including Disodium Salt of Acid Red 52. It was found that while the dye exhibits biological activity, its degradation products can be toxic to aquatic life. This raises concerns regarding its use in industrial applications without adequate treatment processes.

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The compound is synthesized via sequential diazo coupling reactions under controlled pH and temperature. Key steps include:

  • Diazotization of 4-(diethylamino)-2-hydroxyaniline followed by coupling to a naphthalene disulfonate backbone.
  • Purification via reverse-phase HPLC to isolate the disodium salt form . Characterization requires UV-Vis spectroscopy (to confirm λmax of azo groups at ~500 nm), <sup>1</sup>H/<sup>13</sup>C NMR (to verify substituent positions), and elemental analysis (to validate sulfonate content). Mass spectrometry (ESI-MS) is critical for confirming the molecular ion peak at m/z 557.55 .

Q. How can researchers ensure structural fidelity during synthesis?

Monitor reaction intermediates using thin-layer chromatography (TLC) with UV detection. Post-synthesis, use X-ray crystallography (if single crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from aromatic protons and azo linkages. Cross-validate with computational modeling (DFT) to predict spectroscopic profiles .

Q. What analytical techniques are most effective for quantifying impurities?

High-performance liquid chromatography (HPLC) with a C18 column and diode-array detection (DAD) is recommended. Mobile phases should include ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve sulfonate groups. Limit of detection (LOD) for azo dimer impurities is ≤0.1% .

Advanced Research Questions

Q. How do electronic transitions in the azo groups influence photostability in biological imaging applications?

The compound’s photodegradation kinetics depend on the electron-donating diethylamino group and conjugation length. Design experiments using:

  • Time-resolved spectroscopy to track isomerization (trans↔cis) under UV/Vis light.
  • Radical scavengers (e.g., ascorbic acid) to test oxidative degradation pathways . Compare stability with analogues lacking diethylamino substituents to isolate electronic effects.

Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence-based assays?

Introduce steric hindrance via covalent conjugation to dendrimers or encapsulation in cyclodextrins. Test using fluorescence lifetime imaging microscopy (FLIM) to distinguish monomeric vs. aggregated states. For aqueous systems, optimize ionic strength (e.g., 0.1 M NaCl) to reduce electrostatic-driven aggregation .

Q. How can researchers resolve contradictions in reported solubility data across studies?

Discrepancies often arise from pH-dependent sulfonate ionization (pKa ~1.5–2.5). Use potentiometric titration to map solubility vs. pH. For polar aprotic solvents (e.g., DMSO), employ Karl Fischer titration to control water content, which drastically affects dissolution .

Methodological Challenges

Q. What experimental designs are suitable for probing metal-ion binding affinity?

Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>). Complement with UV-Vis titration to monitor ligand-to-metal charge transfer (LMCT) bands. For competitive binding, include EDTA as a chelator control .

Q. How to validate its role as a redox-sensitive probe in live-cell imaging?

Couple with intracellular glutathione (GSH) scavengers (e.g., buthionine sulfoximine) to enhance oxidative stress. Use confocal microscopy to correlate probe fluorescence intensity with reactive oxygen species (ROS) levels, validated via parallel assays (e.g., DCFH-DA) .

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